

A Comparative Review of Spectroscopic Constants for Deuterium Fluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deuterium fluoride

Cat. No.: B1609233

[Get Quote](#)

Deuterium fluoride (DF), the deuterated isotopologue of hydrogen fluoride, is a molecule of significant interest in chemical physics and spectroscopy. Its distinct rovibrational spectrum provides a fundamental basis for testing quantum mechanical models, understanding intermolecular forces, and developing chemical lasers. An accurate and comprehensive dataset of its spectroscopic constants is crucial for these applications. This guide provides a comparative summary of key spectroscopic constants for the ground electronic state ($X^1\Sigma^+$) of DF, details the experimental methods used for their determination, and presents a logical workflow for such experiments.

Quantitative Comparison of Spectroscopic Constants

The spectroscopic constants of a diatomic molecule describe the quantized energy levels associated with its vibration and rotation. The following table summarizes experimentally determined values for **deuterium fluoride** from high-resolution spectroscopic studies.

Spectroscopic Constant	Symbol	Value	Units	Reference
Harmonic Vibrational Frequency	ω_e	3001.00 ₈	cm ⁻¹	Johns and Barrow, 1959[1]
Anharmonicity Constant	$\omega_e x_e$	47.96 ₉	cm ⁻¹	Johns and Barrow, 1959[1]
Equilibrium Rotational Constant	B_e	11.0037 ₅	cm ⁻¹	Johns and Barrow, 1959[1]
Ground State Rotational Constant	B_0	10.86034 ₆	cm ⁻¹	De Lucia, Helminger, et al., 1971[1]
Vibration-Rotation Interaction	α_e	0.3036 ₂	cm ⁻¹	Johns and Barrow, 1959[1]
Deuteron Quadrupole Coupling	eqQ	340 ± 40		

Experimental Protocols

The determination of precise spectroscopic constants for molecules like **deuterium fluoride** relies on high-resolution spectroscopic techniques that can resolve individual rotational and vibrational transitions.

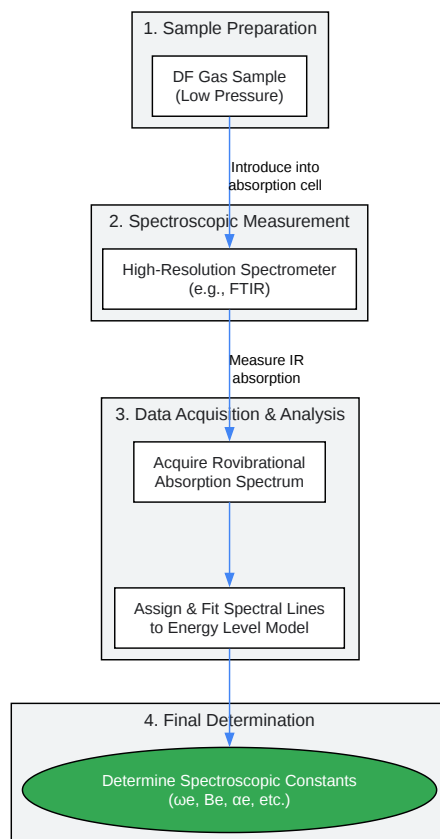
1. High-Resolution Infrared Spectroscopy: This is a primary method for determining vibrational and rotational constants. The general protocol is as follows:

- **Sample Preparation:** A gaseous sample of **deuterium fluoride** is prepared and introduced into a long-path absorption cell at a specific temperature and low pressure to minimize pressure broadening of spectral lines[2].

- **Data Acquisition:** A high-resolution spectrometer, often a vacuum-grating spectrometer or a Fourier-transform infrared (FTIR) spectrometer, is used[2]. Infrared radiation is passed through the sample cell. The absorption of radiation by the DF molecules as they transition between rovibrational energy levels is recorded, producing a detailed spectrum. The 1-0 and 2-0 rotation-vibration bands are typically analyzed[1].
 - **Data Analysis:** The resulting spectrum consists of a series of sharp absorption lines corresponding to specific changes in vibrational (ν) and rotational (J) quantum numbers. The positions of these lines are measured with high accuracy. By fitting these line positions to the standard energy level expression for a vibrating rotor, which includes terms for vibration, rotation, and their interaction, the fundamental spectroscopic constants (ω_e , $\omega_e x_e$, B_e , α_e , D_e) are derived[3].
2. **Submillimeter Microwave Spectroscopy:** This technique provides exceptionally high accuracy for determining rotational constants in a specific vibrational state.
- **Methodology:** The experiment involves measuring the absorption of microwave radiation corresponding to pure rotational transitions (e.g., $J \rightarrow J+1$) within the ground vibrational state ($\nu=0$). The work by De Lucia, Helminger, et al. (1971) utilized this method to determine a very precise value for the ground state rotational constant, B_0 [1].
3. **Molecular Beam Magnetic Resonance:** This method is employed to measure hyperfine interactions, such as nuclear quadrupole coupling constants.
- **Methodology:** A beam of DF molecules is passed through a region with static and oscillating magnetic fields[4]. The interaction of the nuclear magnetic moments (of Deuterium and Fluorine) with the molecular rotation and with each other leads to specific energy level splittings. By observing the resonance frequencies that induce transitions between these hyperfine levels, constants such as the deuteron quadrupole coupling constant can be determined with high precision[4].

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the spectroscopic constants of a diatomic molecule like **deuterium fluoride** using absorption spectroscopy.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [2H]hydrogen fluoride [webbook.nist.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. scilit.com [scilit.com]

- To cite this document: BenchChem. [A Comparative Review of Spectroscopic Constants for Deuterium Fluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609233#literature-review-of-deuterium-fluoride-spectroscopic-constants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com